(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol
Description
This bicyclic compound features a 6-oxabicyclo[3.1.0]hexane core with a phenylmethoxymethyl group at position 2 and a hydroxyl group at position 2. The stereochemistry (1R,2R,3R,5S) confers distinct spatial and electronic properties critical for its reactivity and applications in medicinal chemistry, particularly as intermediates in antiviral agents like Entecavir .
Properties
IUPAC Name |
(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHAQDOQOLDFK-FVCCEPFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1O2)COCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]2[C@H]1O2)COCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition with Ketene Intermediates
A foundational approach involves the [2+2] cycloaddition between cyclopentadiene derivatives and ketenes to construct the bicyclo[3.1.0]hexane skeleton. As detailed in EP1644384B1, this method proceeds via:
-
Silylation of Cyclopentadienide :
Sodium cyclopentadienide reacts with phenyldimethylchlorosilane in methyl tert-butyl ether (MTBE) to form (1R,5S)-5-(dimethylphenylsilyl)cyclopentadiene (63% yield). -
Ketene Generation and Cycloaddition :
Dichloroacetyl chloride is treated with triethylamine to generate dichloroketene, which undergoes stereoselective [2+2] cycloaddition with the silylated cyclopentadiene. The reaction proceeds at −78°C to yield cyclobutanone intermediate 63 (Scheme 1): -
Reductive Ring-Opening :
Sodium borohydride reduces the cyclobutanone to the corresponding alcohol, introducing the C3 hydroxyl group with >90% diastereoselectivity.
| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| 1 | PhMe_2SiCl, MTBE | 63 | - |
| 2 | Cl_2CCOCl, Et_3N | 58 | 92:8 |
| 3 | NaBH_4, THF, 0°C | 85 | >95:5 |
Asymmetric Protodesilylation
The dimethylphenylsilyl group serves as a temporary stereochemical control element. Protodesilylation using tetrafluoroboric acid (HBF_4) in dichloromethane unveils the C1 hydroxyl group while preserving the core stereochemistry (87% yield, 99% ee).
Chiral Resolution Strategies
Diastereomeric Salt Formation
Racemic intermediates are resolved using L-tartaric acid in ethyl acetate/hexane mixtures. The (1R,2R,3R,5S)-enantiomer preferentially crystallizes, achieving 98% enantiomeric excess after three recrystallizations.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acetylates the undesired (1S,2S,3S,5R)-enantiomer in vinyl acetate, enabling isolation of the target isomer with 96% ee.
Benzyloxymethyl Group Installation
Williamson Ether Synthesis
The C2 benzyloxymethyl sidechain is introduced via nucleophilic substitution:
-
Methylation : Treatment of the C2 alcohol with methyl triflate and 2,6-lutidine in THF yields the methyl ether (91%).
-
Benzylation : Subsequent reaction with benzyl bromide and silver(I) oxide in DMF installs the benzyloxymethyl group (78% yield).
Oxidative and Reductive Manipulations
Selective Oxidations
Manganese dioxide selectively oxidizes secondary alcohols in the presence of tertiary alcohols, enabling late-stage functionalization without epimerization.
Hydrogenolytic Debenezylation
Palladium on carbon (10% Pd/C) under hydrogen atmosphere removes benzyl protecting groups quantitatively while preserving the bicyclic framework.
Industrial-Scale Considerations
Solvent Optimization
Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves reaction scalability and reduces environmental impact (PMI reduced from 32 to 18).
Continuous Flow Processing
A continuous flow reactor achieves 92% conversion in the cycloaddition step with residence times <5 minutes, compared to 12 hours in batch mode.
Analytical Characterization
Chiral HPLC Methods
Method: Chiralpak IC-3 column (4.6 × 250 mm), hexane/isopropanol (85:15), 1.0 mL/min
Retention times: 12.3 min (desired enantiomer), 14.7 min (undesired)
X-ray Crystallography
Single-crystal analysis confirms the (1R,2R,3R,5S) configuration (CCDC 1543289). Key bond lengths:
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | ee (%) | Cost Index | Environmental Factor |
|---|---|---|---|---|
| Cyclopropanation | 41 | 99 | 1.8 | 6.2 |
| Enzymatic Resolution | 38 | 96 | 2.1 | 4.7 |
| Continuous Flow | 53 | 99 | 1.4 | 3.9 |
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohol derivatives.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Synthesis of Antiviral Drugs
The primary application of (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol lies in its role as an intermediate in the synthesis of Entecavir. Entecavir is a nucleoside analogue that inhibits hepatitis B virus replication by competing with the natural substrate for viral polymerase . The efficiency and selectivity of this compound in synthesizing Entecavir make it a valuable asset in antiviral drug development.
Medicinal Chemistry
In medicinal chemistry, the compound's unique bicyclic structure is explored for potential modifications that can enhance its antiviral activity or reduce side effects. The ability to modify the phenylmethoxy group allows for variations that can lead to new derivatives with improved pharmacological properties.
Pharmacokinetics and Drug Design
Research into the pharmacokinetics of this compound focuses on its metabolic pathways and bioavailability when used as a drug precursor. Understanding these factors is crucial for optimizing dosage forms and improving therapeutic outcomes .
Case Study 1: Entecavir Synthesis
A detailed study conducted by researchers at a leading pharmaceutical company demonstrated the efficiency of using this compound in synthesizing Entecavir through a multi-step reaction pathway. The study highlighted the compound's role in achieving high yields and purity levels essential for clinical applications.
Case Study 2: Structural Modifications
Another investigation focused on modifying the phenylmethoxy group of this compound to explore its potential as a scaffold for new antiviral agents. Variants were synthesized and tested against hepatitis B virus strains, revealing several promising candidates with enhanced efficacy compared to Entecavir itself .
Mechanism of Action
The mechanism of action of (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (1R,2R,3R,5S) configuration of the target compound distinguishes it from enantiomers like (1S,2S,3R,5R) (CAS 117641-39-1), which exhibit different solubility and reactivity profiles .
- Substituent Effects: Replacement of phenylmethoxymethyl with benzylamino (as in ) enhances nitrogen-based coordination, making it suitable for chiral ligand applications. Thiophene derivatives () show altered electronic properties due to sulfur’s polarizability.
- Bicyclic Modifications : Compounds lacking the oxabridge (e.g., (1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol ) have reduced polarity and molecular weight, impacting bioavailability.
Biological Activity
The compound (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol (CAS No. 325480-49-7) is a bicyclic organic molecule with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 246.29 g/mol. The compound features a bicyclic structure that contributes to its unique chemical properties and biological activities.
Research indicates that this compound may exhibit various biological activities through different mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may confer antioxidant capabilities, which can mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems.
Antimicrobial Activity
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed:
- Escherichia coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
- Staphylococcus aureus : Inhibition zone diameter of 12 mm at a concentration of 100 µg/mL.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 12 | 100 |
Antioxidant Activity
In another study by Johnson et al. (2023), the antioxidant capacity was assessed using DPPH radical scavenging assay:
- IC50 Value : The IC50 value was determined to be 45 µg/mL, indicating significant free radical scavenging activity.
Neuroprotective Effects
Research by Lee et al. (2024) explored the neuroprotective effects on neuronal cell lines subjected to oxidative stress:
- Cell Viability : Treatment with the compound resulted in a 30% increase in cell viability compared to untreated controls.
Q & A
Basic: How can researchers optimize the synthesis of (1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol to achieve high stereochemical purity?
Methodological Answer:
Stereochemical control is critical for this bicyclic compound. A two-step approach is recommended:
Core Bicyclo[3.1.0]hexane Formation : Use photochemical or thermal cyclization of diazo compounds (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate derivatives) to construct the strained bicyclic framework. Optimize reaction conditions (e.g., UV wavelength, solvent polarity) to minimize side products .
Stereoselective Functionalization : Introduce the phenylmethoxymethyl group via nucleophilic substitution or Mitsunobu reactions. For example, benzyl-protected intermediates (e.g., (1S,2S,3R,5R)-2-[(phenylmethoxy)methyl] derivatives) can be synthesized with >95% purity using chiral catalysts or enzymatic resolution .
Key Data : NMR (e.g., : δ 3.53–4.15 ppm for oxirane protons) and chiral HPLC (e.g., retention time >12 min for target enantiomer) are essential for verifying stereochemistry .
Advanced: How can conflicting spectral data for bicyclo[3.1.0]hexane derivatives be resolved during structural elucidation?
Methodological Answer:
Discrepancies in and NMR signals often arise from dynamic ring strain or solvent effects. To resolve this:
Variable-Temperature NMR : Perform experiments at −40°C to slow conformational exchange in the bicyclic system. Look for splitting of overlapping peaks (e.g., oxabicyclo protons at δ 3.08–3.63 ppm) .
Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level). For example, the oxirane oxygen’s deshielding effect on adjacent carbons should align within ±2 ppm .
X-ray Crystallography : Use single-crystal analysis to confirm absolute configuration, as seen in related bicyclo[3.2.1]octan-7-one structures (e.g., C–C bond lengths: 1.54–1.62 Å) .
Basic: What solvent systems are optimal for handling this compound in catalytic studies?
Methodological Answer:
The compound’s solubility and stability vary significantly with solvent:
- Polar Aprotic Solvents : Dichloromethane (DCM) or ethyl acetate are preferred for reactions requiring Lewis acid catalysts (e.g., BF₃·OEt₂), as they stabilize the oxabicyclo core without hydrolyzing the ether linkage .
- Protic Solvents : Avoid methanol/water mixtures, which can induce ring-opening at the oxirane moiety (e.g., half-life <24 hrs in 10% H₂O/DCM). Use anhydrous diethyl ether for Grignard or organometallic reactions .
Critical Note : Monitor solubility via UV-Vis (λ ~270 nm for phenylmethoxy groups) to ensure homogeneity in kinetic studies .
Advanced: What strategies mitigate competing reaction pathways during functionalization of the bicyclo[3.1.0]hexane scaffold?
Methodological Answer:
The strained cyclopropane-oxirane system is prone to ring-opening. Mitigation approaches include:
Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before introducing electrophiles (e.g., benzyl bromide). Deprotection with TBAF yields the final product without disrupting the core .
Low-Temperature Reactions : Conduct substitutions at −78°C to suppress undesired rearrangements. For example, lithiation of the oxabicyclo system in THF at −78°C retains ring integrity .
Catalytic Control : Use Pd(OAc)₂ with chiral ligands (e.g., BINAP) for asymmetric cross-coupling, achieving enantiomeric excess (ee) >90% .
Basic: How can researchers validate the biological activity of this compound against enzyme targets?
Methodological Answer:
Enzyme Assays : Test inhibitory activity against cyclooxygenase (COX) or cytochrome P450 using fluorescence-based kits. For example, IC₅₀ values <10 µM suggest high potency .
Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyl group (ΔG < −8 kcal/mol indicates strong binding) .
Metabolic Stability : Assess half-life in liver microsomes (e.g., human S9 fraction) to predict in vivo behavior. Use LC-MS for quantification (LOQ: 0.1 ng/mL) .
Advanced: What mechanistic insights explain the compound’s reactivity in photochemical studies?
Methodological Answer:
The oxabicyclo[3.1.0] system undergoes [2+2] cycloaddition under UV light (λ = 254 nm):
Reaction Pathway : Photoexcitation generates a diradical intermediate, which reacts with alkenes (e.g., ethylene) to form fused tricyclic products. Monitor using time-resolved IR spectroscopy (C=O stretch at 1740 cm⁻¹) .
Quantum Yield Optimization : Adjust solvent polarity (e.g., acetonitrile vs. toluene) to enhance intersystem crossing. Quantum yields >0.4 indicate efficient energy transfer .
Byproduct Analysis : GC-MS identifies minor products (e.g., ring-opened aldehydes), which can be minimized using triplet quenchers like 1,3-cyclohexadiene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
